1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea
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Description
1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
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Scientific Research Applications
Biomarkers of Exposure and Metabolism
Environmental Exposure Assessment : Studies on urinary methoxyphenols have proposed these compounds as biomarkers for woodsmoke exposure, indicating the potential of methoxyphenyl derivatives for environmental health research. This research provides insights into the relationship between exposure to environmental pollutants and the concentrations of methoxyphenol metabolites in urine, offering a tool for assessing exposure to specific types of pollution (Dills, Paulsen, Ahmad, Kalman, Elias, & Simpson, 2006) source.
Metabolomic Profiling in Cancer Diagnosis : Noninvasive urinary metabolomic profiling has identified diagnostic and prognostic markers in lung cancer, highlighting the role of small molecules, including methoxyphenyl derivatives, in cancer research. This approach has led to the discovery of novel molecules that are elevated in cancer patients and associated with prognosis, demonstrating the importance of metabolomic studies in identifying biomarkers for diseases (Mathé, Patterson, Haznadar, Manna, Krausz, Bowman, Shields, Idle, Smith, Anami, Kazandjian, Hatzakis, Gonzalez, & Harris, 2014) sourcesourcesource.
Properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-5-3-17(4-6-18)22-19(23)21-12-20(25-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTOYISWYVGHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.